N-[1-(4-chloro-3-fluorophenyl)-2-hydroxyethyl]-2H-benzotriazole-4-carboxamide
Description
N-[1-(4-chloro-3-fluorophenyl)-2-hydroxyethyl]-2H-benzotriazole-4-carboxamide is a complex organic compound that features a benzotriazole core with a carboxamide group and a substituted phenyl ring
Properties
IUPAC Name |
N-[1-(4-chloro-3-fluorophenyl)-2-hydroxyethyl]-2H-benzotriazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClFN4O2/c16-10-5-4-8(6-11(10)17)13(7-22)18-15(23)9-2-1-3-12-14(9)20-21-19-12/h1-6,13,22H,7H2,(H,18,23)(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALLWQJCOTRHLDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NNN=C2C(=C1)C(=O)NC(CO)C3=CC(=C(C=C3)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClFN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(4-chloro-3-fluorophenyl)-2-hydroxyethyl]-2H-benzotriazole-4-carboxamide typically involves multiple steps:
Formation of the Benzotriazole Core: The benzotriazole core can be synthesized through the cyclization of o-phenylenediamine with sodium nitrite in acidic conditions.
Substitution Reaction:
Hydroxyethylation: The hydroxyethyl group is introduced via an alkylation reaction using an appropriate alkylating agent.
Carboxamide Formation: The final step involves the formation of the carboxamide group through an amidation reaction using a suitable amine and carboxylic acid derivative.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[1-(4-chloro-3-fluorophenyl)-2-hydroxyethyl]-2H-benzotriazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chloro and fluoro groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to replace the chloro or fluoro groups.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group would yield a ketone, while nucleophilic substitution of the chloro group could yield a variety of substituted derivatives.
Scientific Research Applications
N-[1-(4-chloro-3-fluorophenyl)-2-hydroxyethyl]-2H-benzotriazole-4-carboxamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals due to its potential biological activity.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of advanced materials, such as polymers and coatings.
Biological Studies: It can be used in studies to understand its interaction with biological targets, potentially leading to the discovery of new therapeutic agents.
Mechanism of Action
The mechanism of action of N-[1-(4-chloro-3-fluorophenyl)-2-hydroxyethyl]-2H-benzotriazole-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
N-(3-chloro-4-fluorophenyl)-7-azaindole: Shares a similar phenyl substitution pattern.
N-(4-chloro-3-fluorophenyl)-1H-pyrazole: Contains a similar aromatic substitution but with a different core structure.
Uniqueness
N-[1-(4-chloro-3-fluorophenyl)-2-hydroxyethyl]-2H-benzotriazole-4-carboxamide is unique due to its combination of a benzotriazole core with a hydroxyethyl group and a substituted phenyl ring. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
